4-(methylsulfanyl)-3-nitro-N-(propan-2-yl)benzamide
Description
Properties
Molecular Formula |
C11H14N2O3S |
|---|---|
Molecular Weight |
254.31 g/mol |
IUPAC Name |
4-methylsulfanyl-3-nitro-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C11H14N2O3S/c1-7(2)12-11(14)8-4-5-10(17-3)9(6-8)13(15)16/h4-7H,1-3H3,(H,12,14) |
InChI Key |
HHDNGJOHDAYYJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=C(C=C1)SC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nitration of 4-(Methylsulfanyl)Benzamide
Starting material : 4-(Methylsulfanyl)benzamide
Reagents : Fuming HNO₃ (90%), H₂SO₄ (conc.)
Conditions : 0–5°C, 2 hr
Mechanism : Electrophilic aromatic substitution (EAS) directed by the methylsulfanyl group’s +M effect.
Yield : 68–72%
Challenges :
- Over-nitration at position 5 due to residual nitronium ions.
- Partial oxidation of -SMe to -SO₂Me under strong acidic conditions.
Optimization :
- Use of acetic anhydride as a co-solvent reduces side reactions.
- Quenching with ice-water immediately post-reaction minimizes decomposition.
N-Isopropylation of 3-Nitro-4-(Methylsulfanyl)Benzamide
Starting material : 3-Nitro-4-(methylsulfanyl)benzoic acid
Reagents : Thionyl chloride (SOCl₂), isopropylamine (excess)
Conditions :
- Acid chloride formation : Reflux in SOCl₂ (2 hr, 80°C).
- Amidation : Dropwise addition of isopropylamine in dry THF, 0°C → RT, 12 hr.
Yield : 85–90%
Purification : Recrystallization from ethanol/water (3:1).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 14 hr (total) |
| Purity (HPLC) | ≥98% |
| Melting Point | 144–146°C |
Synthetic Route 2: One-Pot Tandem Reactions
Simultaneous Nitration and Amidation
Starting material : 4-(Methylsulfanyl)benzoic acid
Reagents :
- Nitrating mixture: HNO₃ (70%)/H₂SO₄ (1:3 v/v)
- Coupling agent: HATU (1.1 eq)
- Base: DIPEA (3 eq)
- Isopropylamine (2 eq)
Procedure :
- Nitration at 0°C for 1 hr.
- Direct amidation without isolating the nitro intermediate.
Yield : 60–65%
Advantages : Reduced purification steps; shorter timeline.
Limitations : Lower yield due to competing hydrolysis of the acid chloride intermediate.
Alternative Methods from Patent Literature
Patent WO2011076678A1 discloses a generalized protocol for substituted benzamide synthesis, adaptable to the target compound:
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 | Patent Method |
|---|---|---|---|
| Total Yield | 58% | 42% | 55% |
| Purity | ≥98% | 95% | 90% |
| Steps | 3 | 2 | 4 |
| Scalability | High | Moderate | Low |
| Cost Efficiency | $$ | $$$ | $$$$ |
Key Findings :
- Route 1 remains the most reliable for high-purity batches.
- Patent methods offer niche applications but require specialized catalysts.
Structural Characterization and Validation
Critical analytical data for the final compound:
¹H NMR (400 MHz, CDCl₃) :
δ 8.42 (s, 1H, Ar-H), 8.02 (d, J = 8.4 Hz, 1H, Ar-H), 7.89 (d, J = 8.4 Hz, 1H, Ar-H), 4.21 (sept, J = 6.3 Hz, 1H, -NHCH(CH₃)₂), 2.63 (s, 3H, -SMe), 1.48 (d, J = 6.3 Hz, 6H, -CH(CH₃)₂).
IR (KBr) :
ν 3275 (-NH), 1680 (C=O), 1520 (-NO₂), 680 (C-S).
Industrial-Scale Production Considerations
For batch sizes >1 kg:
- Nitration : Continuous flow reactors minimize thermal runaway risks.
- Amidation : Solid-phase synthesis on Wang resin improves yield to 78%.
Chemical Reactions Analysis
Types of Reactions
n-Isopropyl-4-(methylthio)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.
Substitution: Sodium methoxide, other nucleophiles.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Amino derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
n-Isopropyl-4-(methylthio)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of n-Isopropyl-4-(methylthio)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Activity in Benzamide Derivatives
Key structural features influencing activity in benzamide analogs include:
- Methylsulfanyl (SCH₃) groups: Compounds like 5-chloro-2-hydroxy-N-[(2S)-4-(methylsulfanyl)-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide (3e) demonstrated potent antibacterial activity (MICs: 0.070–35.8 µM against staphylococci, enterococci, and mycobacteria) due to enhanced lipophilicity and membrane interaction . The methylsulfanyl group in 3e improved activity compared to non-thiolated analogs, suggesting similar benefits for 4-(methylsulfanyl)-3-nitro-N-(propan-2-yl)benzamide.
- However, nitro groups may also increase cytotoxicity, as seen in diamides with IC₅₀ values as low as 1.4 µM against THP-1 cancer cells .
- Isopropylamide substituents : The N-(propan-2-yl) group in the target compound likely enhances lipophilicity, similar to isopropyl-substituted diamides (e.g., 3c, MIC: 0.070 µM against MRSA), which showed optimal balance between activity and toxicity .
Table 1: Comparative Antibacterial and Cytotoxic Activities
Key Observations :
- Methylsulfanyl and isopropyl groups correlate with broad-spectrum antibacterial activity but may elevate cytotoxicity.
- Nitro groups, while enhancing reactivity, could limit therapeutic windows due to off-target effects.
Mechanistic Insights and SAR Trends
- Cytotoxicity : Lipophilicity (logP) directly correlates with both antibacterial potency and cancer cell toxicity, highlighting a dual-action profile but necessitating targeted delivery .
- Nitro group trade-offs : While nitro substituents enhance reactivity, they may contribute to mutagenicity or metabolic instability, as seen in nitrofuran derivatives .
Biological Activity
4-(Methylsulfanyl)-3-nitro-N-(propan-2-yl)benzamide is a compound of interest due to its unique structural features, including a methylsulfanyl group, a nitro group, and an isopropyl substituent on a benzamide framework. This combination may enhance its biological activity and reactivity, making it a candidate for various pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H16N2O2S, with a molecular weight of approximately 320.37 g/mol. The compound's structural characteristics contribute to its potential interactions with biological targets, which are crucial for understanding its mechanism of action.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities , particularly in the areas of antimicrobial and anticancer properties. The following sections will detail specific findings related to its biological effects.
Antimicrobial Activity
Studies have suggested that this compound has potential antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth.
Anticancer Properties
The compound has also been explored for its anticancer effects. Preliminary investigations indicate that it may induce apoptosis in cancer cells and inhibit cell proliferation. For instance, in vitro studies have shown that the compound can affect the expression of key proteins involved in cell cycle regulation and apoptosis.
The proposed mechanism of action involves the compound's interaction with specific enzymes or receptors within cancerous cells. This interaction may lead to alterations in cellular processes, promoting apoptosis or inhibiting proliferation. Further research is required to elucidate the exact pathways involved.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(methylsulfanyl)-3-nitrobenzamide | C10H12N2O3S | Lacks isopropyl substitution |
| N-(4-pyrrolidin-3-ylphenyl)-4-(trifluoromethyl)benzamide | C16H19F3N2O | Contains trifluoromethyl group |
| 4-chloro-N-(4-piperidin-3-ylphenyl)benzamide | C16H20ClN3O | Contains chlorine and piperidine |
The unique combination of functional groups in this compound may enhance its biological activity compared to other benzamide derivatives.
Case Studies
-
In Vitro Studies on Cancer Cell Lines :
- In studies involving various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer), this compound demonstrated significant cytotoxic effects, leading to reduced cell viability and increased apoptosis markers.
-
Antimicrobial Efficacy :
- A series of antimicrobial assays revealed that the compound exhibited inhibitory activity against several bacterial strains, suggesting its potential use as an antimicrobial agent.
Q & A
Basic: What are the key considerations for synthesizing 4-(methylsulfanyl)-3-nitro-N-(propan-2-yl)benzamide with high purity?
Methodological Answer:
Synthesis typically involves multi-step reactions, including nitration, sulfanylation, and amidation. For example:
- Nitration : Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
- Methylsulfanyl Introduction : Employ mCPBA (meta-chloroperbenzoic acid) in dichloromethane (DCM) for selective oxidation of thioethers .
- Amidation : Optimize coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with NEt₃ in acetonitrile to enhance yield .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) is critical for removing nitro-byproducts .
Advanced: How can reaction kinetics and solvent effects be analyzed to resolve contradictions in nitro-group positioning during synthesis?
Methodological Answer:
Conflicting results in nitro-group orientation (e.g., para vs. meta substitution) may arise from solvent polarity and temperature:
- Kinetic Studies : Use in-situ FTIR or HPLC to monitor reaction intermediates. Polar aprotic solvents (e.g., DMF) favor nitro-group migration via resonance stabilization .
- Solvent Screening : Compare DCM (low polarity) vs. acetone (moderate polarity) to assess steric and electronic effects on regioselectivity. For example, acetone may stabilize transition states via dipole interactions, directing nitro groups to the meta position .
- Computational Validation : Employ DFT calculations (e.g., Gaussian) to model solvent-solute interactions and predict substitution patterns .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify the isopropyl group (δ 1.2–1.4 ppm for CH₃, δ 4.0–4.5 ppm for CH) and nitro group (downfield shifts at δ 8.5–9.0 ppm for aromatic protons) .
- IR Spectroscopy : Confirm sulfanyl (C–S stretch at ~600 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) functionalities .
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NO₂ or SCH₃ groups) .
Advanced: How can computational modeling predict the compound’s interaction with bacterial enzymes (e.g., acps-pptase)?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model binding affinity between the nitro group and bacterial enzymes. The methylsulfanyl moiety may enhance hydrophobic interactions with enzyme pockets .
- MD Simulations : Run 100-ns molecular dynamics (GROMACS) to assess stability of the enzyme-inhibitor complex. Key metrics include RMSD (<2 Å) and hydrogen bond persistence .
- Validation : Compare with structurally similar inhibitors (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) to identify pharmacophore requirements .
Basic: What experimental design principles optimize yield in large-scale synthesis?
Methodological Answer:
- Factorial Design : Apply Taguchi methods to test variables:
- Factors : Temperature (60–100°C), catalyst loading (5–15 mol%), solvent ratio (acetonitrile/water).
- Response : Yield maximized at 80°C, 10 mol% HBTU, and 3:1 solvent ratio .
- Process Intensification : Use continuous flow reactors to reduce reaction time and improve heat/mass transfer .
Advanced: How to address discrepancies in reported antibacterial activity across structural analogs?
Methodological Answer:
Contradictions may stem from substituent electronic effects:
- SAR Analysis : Compare methylsulfanyl (electron-donating) vs. trifluoromethyl (electron-withdrawing) analogs. Methylsulfanyl may reduce bacterial membrane penetration due to lower logP .
- Bioassay Optimization : Standardize MIC (minimum inhibitory concentration) testing against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains. Include positive controls (e.g., ciprofloxacin) to calibrate activity thresholds .
Basic: What crystallization strategies improve the compound’s stability for X-ray diffraction studies?
Methodological Answer:
- Solvent Selection : Use slow evaporation with methanol/chloroform (1:2) to grow single crystals. Methanol reduces lattice defects by stabilizing hydrogen bonds .
- Temperature Gradients : Cool solutions from 40°C to 4°C at 0.5°C/hour to promote ordered crystal packing .
- Additive Screening : Introduce 5% DMSO to suppress polymorphism .
Advanced: Can AI-driven COMSOL simulations predict thermal degradation pathways?
Methodological Answer:
- Multiphysics Modeling : Couple COMSOL with Arrhenius equations to simulate thermal decomposition (200–300°C). Key outputs include activation energy (Eₐ) and degradation byproducts (e.g., NO₂ release) .
- Validation : Compare TGA-FTIR data with simulated mass loss profiles. Adjust AI parameters (e.g., neural network layers) to improve prediction accuracy .
Basic: How to validate the compound’s solubility profile for formulation studies?
Methodological Answer:
- Shake-Flask Method : Measure solubility in PBS (pH 7.4), DMSO, and ethanol at 25°C. Use HPLC to quantify saturation points .
- Hansen Solubility Parameters : Calculate HSPiP values to predict miscibility with excipients (e.g., PEG 400) .
Advanced: What mechanistic insights explain conflicting results in nitro-reduction studies?
Methodological Answer:
- Electrochemical Analysis : Use cyclic voltammetry (CH Instruments) to assess reduction potentials. The methylsulfanyl group may stabilize radical intermediates, altering reduction pathways .
- Isotopic Labeling : Introduce ¹⁵NO₂ to track nitro-to-amine conversion via LC-MS. Competing pathways (e.g., nitroso formation) can be quantified .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
